![molecular formula C11H11N5OS B2994692 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1797874-67-9](/img/structure/B2994692.png)
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone" is a synthetic organic molecule belonging to a class of heterocyclic compounds. This compound combines a pyrido[4,3-d]pyrimidine moiety with a thiadiazole group, creating a structure with potentially unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of this compound typically involves multi-step synthetic procedures:
Synthesis of the Pyrido[4,3-d]pyrimidine Core: : Starting materials such as dihydropyridine and cyanoguanidine can be subjected to cyclization reactions under acidic or basic conditions to form the pyrido[4,3-d]pyrimidine core.
Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized via the reaction of hydrazine derivatives with carbon disulfide followed by oxidation.
Coupling of Fragments: : The final step often involves coupling the pyrido[4,3-d]pyrimidine core with the thiadiazole ring through a methylene linker. Reagents like alkylating agents and appropriate bases facilitate this coupling under controlled conditions.
Industrial Production Methods
Industrial production of this compound may follow similar routes but optimized for large-scale synthesis:
High-Yield Reactions: : Methods that maximize yields and minimize side reactions.
Cost-Effective Reagents: : Use of readily available and cost-effective reagents.
Efficient Purification: : Techniques like recrystallization, column chromatography, and distillation are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of reactions:
Oxidation: : Oxidative transformations using reagents such as hydrogen peroxide or chromium trioxide.
Reduction: : Reductive processes involving agents like sodium borohydride or lithium aluminium hydride.
Substitution: : Nucleophilic and electrophilic substitution reactions, particularly at positions adjacent to heteroatoms.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile.
Conditions: : Temperature control, inert atmosphere (e.g., nitrogen or argon), and controlled pH environments are crucial.
Major Products
Oxidative Products: : Higher oxidation state derivatives, such as N-oxides.
Reductive Products: : Corresponding alcohols or amines from carbonyl or nitro group reductions.
Substitution Products: : Functionalized derivatives with various substituents at the aromatic or heterocyclic rings.
Scientific Research Applications
Chemistry
Synthetic Building Block: : Utilized in the synthesis of more complex heterocyclic compounds.
Catalysts: : Potential use as a ligand in metal-catalyzed reactions.
Biology
Pharmacological Research: : Investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of compounds with anti-inflammatory, antimicrobial, or anticancer activities.
Medicine
Drug Development: : Potential precursor in the synthesis of therapeutic agents targeting specific molecular pathways involved in diseases.
Industry
Material Science: : Application in the development of novel materials with specific electronic or optical properties.
Agriculture: : Investigated for use in the synthesis of agrochemicals with potential pesticide or herbicide activity.
Mechanism of Action
The mechanism by which this compound exerts its effects can involve several pathways:
Molecular Targets: : It can interact with enzymes, receptors, or DNA, altering biological functions.
Pathways Involved: : Potential involvement in pathways related to inflammation, oxidative stress, or cellular signaling.
Comparison with Similar Compounds
Similar Compounds
(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-1,2,3-thiadiazol-4-yl)methanone
(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-methyl-1,2,3-thiadiazol-5-yl)methanone
(7,8-Dihydroquinazolin-6(5H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
Uniqueness
Structural Variation: : The position and nature of the substituents on the thiadiazole ring significantly influence the compound's reactivity and biological activity.
Enhanced Reactivity: : Certain structural configurations may exhibit higher reactivity or selectivity in chemical reactions.
Specific Biological Activities: : Unique interactions with molecular targets may lead to distinctive pharmacological profiles.
This article provides an overview of the compound "(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone," covering its synthesis, chemical reactivity, applications, and comparisons. This understanding can drive further research and applications in various scientific fields.
Properties
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(4-methylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5OS/c1-7-10(18-15-14-7)11(17)16-3-2-9-8(5-16)4-12-6-13-9/h4,6H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHFICZJPVKJLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC3=NC=NC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid](/img/structure/B2994609.png)
![N-(3,4-dimethylphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide](/img/structure/B2994610.png)

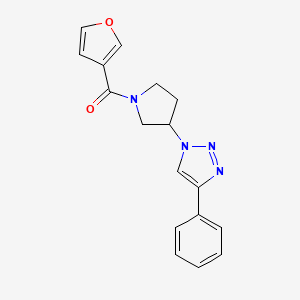

![(2E)-2-[(E)-benzoyl]-3-[(quinolin-8-yl)amino]prop-2-enenitrile](/img/structure/B2994616.png)
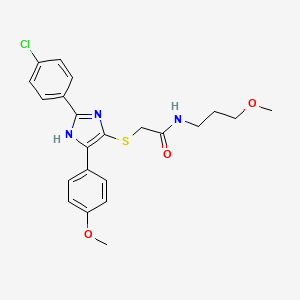
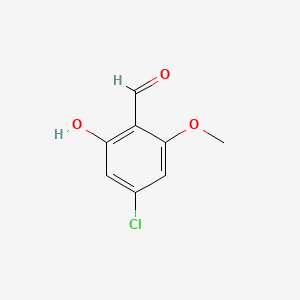
![Methyl 2-[(4-phenylpiperazine-1-carbothioyl)amino]benzoate](/img/structure/B2994622.png)
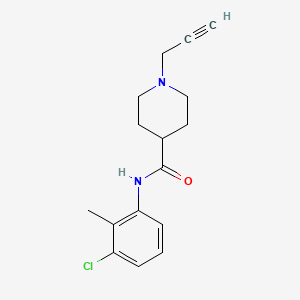
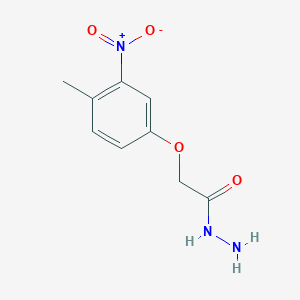
![(3Z)-1-(4-fluorobenzyl)-3-{[(2-fluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2994629.png)
![2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2994631.png)
![N-(1-cyano-1-cyclopropylethyl)-2-({2-[(dimethylcarbamoyl)methyl]phenyl}amino)acetamide](/img/structure/B2994632.png)
